1-(4-fluorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
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Overview
Description
1-(4-fluorophenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as 4-fluoromethylphenidate (4F-MPH), is a synthetic compound that belongs to the piperidine class of stimulants. It is a close analogue of methylphenidate, a drug used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. 4F-MPH is a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, which has been studied for its potential use in scientific research.
Mechanism of Action
4F-MPH acts as a potent dopamine reuptake inhibitor and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in dopamine and norepinephrine signaling is thought to be responsible for the stimulant effects of the compound.
Biochemical and Physiological Effects:
The increased dopamine and norepinephrine signaling caused by 4F-MPH leads to a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as increased wakefulness, alertness, and focus. The compound has also been shown to have anxiogenic effects, which may be related to its effects on norepinephrine signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 4F-MPH in lab experiments is its potency as a dopamine and norepinephrine reuptake inhibitor. This allows researchers to study the effects of these neurotransmitters in a more precise and controlled manner. However, one limitation of using 4F-MPH is its potential for abuse and dependence, which may limit its use in certain types of research.
Future Directions
There are several potential future directions for research involving 4F-MPH. One area of interest is the potential use of the compound in the treatment of neurological disorders such as ADHD and narcolepsy. Additionally, 4F-MPH may be useful as a tool for studying the mechanisms of action of other drugs that affect dopamine and norepinephrine signaling. Further research is also needed to better understand the potential risks and benefits of using 4F-MPH in scientific research.
Synthesis Methods
The synthesis of 4F-MPH involves the reaction of 4-fluoro-phenylacetic acid with 2-naphthylmethylamine, followed by cyclization with piperazine. This method has been described in detail in scientific literature and has been used to produce the compound for research purposes.
Scientific Research Applications
4F-MPH has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been used to investigate the role of dopamine and norepinephrine in the brain, as well as their involvement in various neurological disorders. Additionally, 4F-MPH has been studied for its potential use as a tool for studying the mechanisms of action of other drugs that affect dopamine and norepinephrine signaling.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-18-6-9-19(10-7-18)22-11-13-23(14-12-22)20-8-5-16-3-1-2-4-17(16)15-20/h1-4,6-7,9-10,20H,5,8,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRPIRCFCUOPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
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